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molecular formula C12H14N2O B8305533 2-t-Butyl-3, 4-dihydro-3-oxoquinoxaline

2-t-Butyl-3, 4-dihydro-3-oxoquinoxaline

Cat. No. B8305533
M. Wt: 202.25 g/mol
InChI Key: JLKJMBAGVSNLRT-UHFFFAOYSA-N
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Patent
US05583227

Procedure details

A 83 ml portion of ethanol was added to a mixture of 4.14 g of trimethylpyruvic acid synthesized in accordance with the method of Jaeger et al. (J. Am. Chem. Soc., pp.717-732, 1979) and 3.02 g of o-phenylenediamine. The thus prepared mixture was refluxed for 3 hours in an atmosphere of nitrogen. By concentrating the resulting reaction solution, 3.15 g of 2-t-butyl-3, 4-dihydro-3-oxoquinoxaline was obtained.
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[C:4](O)=[O:5].[C:10]1([NH2:17])[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16]>C(O)C>[C:2]([C:3]1[C:4](=[O:5])[NH:17][C:10]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:16]=1)([CH3:9])([CH3:8])[CH3:1]

Inputs

Step One
Name
Quantity
3.02 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Two
Name
Quantity
4.14 g
Type
reactant
Smiles
CC(C(C(=O)O)=O)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The thus prepared mixture was refluxed for 3 hours in an atmosphere of nitrogen
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
By concentrating
CUSTOM
Type
CUSTOM
Details
the resulting reaction solution

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NC2=CC=CC=C2NC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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